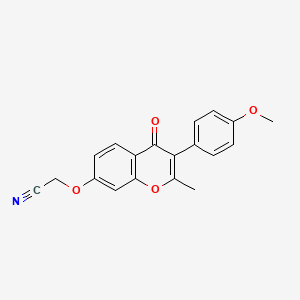

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Description

This compound belongs to the coumarin derivative family, characterized by a 4H-chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an acetonitrile moiety linked via an ether bond at position 5. The acetonitrile group introduces polarity, affecting intermolecular interactions and reactivity .

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-12-18(13-3-5-14(22-2)6-4-13)19(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJDAPLSLYQNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 2-((3-(4-hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile.

Reduction: Formation of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Phenyl Ring

(a) 4-Methoxyphenyl vs. 4-Chlorophenyl (CAS: 618389-72-3)

- Structural Difference : Replacement of 4-methoxy with 4-chloro.

- Impact : The chloro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group. This may decrease binding affinity to targets requiring π-π stacking or hydrogen bonding .

- Synthetic Note: Both derivatives likely follow similar synthetic routes, involving nucleophilic substitution with chloroacetonitrile under basic conditions .

(b) 4-Methoxyphenyl vs. 2-Methoxyphenyl (CAS: 496037-22-0)

- Structural Difference : Methoxy group shifts from para to ortho position; additional trifluoromethyl group at position 2.

- The trifluoromethyl group enhances metabolic stability and lipophilicity, making this analogue more suitable for hydrophobic environments .

Modifications at Position 2

(a) Methyl vs. Trifluoromethyl (CAS: 496037-22-0)

- Structural Difference : Methyl (target compound) vs. trifluoromethyl.

- Impact : Trifluoromethyl groups are bulkier and more electronegative, which may enhance binding to hydrophobic pockets in enzymes or receptors. This substitution is common in drug design to improve pharmacokinetics .

(b) Methyl vs. Ethyl (CAS: STOCK2S-68773)

Functional Group Variations at Position 7

(a) Acetonitrile vs. 4-Methoxybenzoate (CAS: 610753-17-8)

- Structural Difference : Acetonitrile (target) vs. ester-linked 4-methoxybenzoate.

- Impact : The ester group introduces hydrolytic instability under basic or enzymatic conditions, whereas the nitrile group offers resistance to hydrolysis. The benzoate moiety increases molecular weight (MW: ~423 vs. ~349 for the target) and may alter binding specificity .

(b) Acetonitrile vs. Acetamide (CAS: 904261-37-6)

- Structural Difference: Acetonitrile vs. N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]acetamide.

- However, it may reduce cell permeability compared to the nitrile group .

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s moderate solubility in DMSO makes it suitable for in vitro assays.

- Chloro and trifluoromethyl analogues exhibit lower solubility due to increased hydrophobicity.

Biological Activity

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic compound belonging to the class of chromen derivatives. Its unique structure, featuring a chromen core and methoxyphenyl substitution, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : In vitro studies indicate that it possesses significant antioxidant properties, which may help mitigate oxidative stress-related damage in cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits COX and LOX pathways, which are crucial in the inflammatory response. This inhibition is likely mediated through competitive binding to the active sites of these enzymes.

- Cell Cycle Arrest : Studies have indicated that this compound causes cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation rates.

Case Studies

-

Cytotoxicity Against MCF-7 Cells :

- IC50 Values : The IC50 values for MCF-7 cells were determined to be approximately 15 µM, indicating moderate potency.

- Mechanism : Apoptotic pathways were activated as evidenced by increased caspase activity.

-

Anti-inflammatory Activity :

- Experimental Model : In a rat model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers.

- Results : Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 10 | Anticancer |

| Compound B | Structure B | 20 | Anti-inflammatory |

| This compound | Structure C | 15 | Antioxidant, Anticancer |

Q & A

Q. What are the key synthetic routes for synthesizing 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three stages:

Chromen-4-one Core Formation : Acylated resorcinol derivatives undergo cyclization via the Kostanecki-Robinson reaction, using acetic anhydride and a base (e.g., sodium acetate) to form the chromen-4-one scaffold .

Substituent Introduction :

- The 4-methoxyphenyl group is introduced at position 3 via Friedel-Crafts alkylation or Suzuki coupling, requiring anhydrous conditions and catalysts like AlCl₃ or Pd(PPh₃)₄ .

- The 7-oxyacetonitrile moiety is added via nucleophilic substitution (e.g., reacting 7-hydroxy chromenone with chloroacetonitrile in the presence of K₂CO₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield optimization requires controlled temperature (80–100°C) and inert atmospheres for sensitive steps .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- 1H/13C NMR : Assigns substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm, chromenone carbonyl at ~δ 175 ppm). Aromatic protons in the chromenone ring appear as distinct doublets (δ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C₁₉H₁₅NO₄: 329.1022) and detects impurities via isotopic patterns .

- HPLC-PDA : Quantifies purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- X-Ray Crystallography : Resolves bond angles and confirms the ether linkage geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity, and what computational tools predict structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Effects :

- The 4-methoxyphenyl group enhances lipophilicity, impacting membrane permeability. Replacing methoxy with electron-withdrawing groups (e.g., -NO₂) may alter receptor binding .

- The acetonitrile group’s electronegativity affects hydrogen-bonding interactions with target enzymes .

- Computational Methods :

- Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinases) using PDB structures. Focus on the chromenone core’s planar structure and acetonitrile’s nitrile group .

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and Hammett constants from analogs .

Q. What experimental designs are suitable for evaluating pharmacokinetics (PK) and in vivo efficacy?

Methodological Answer:

- In Vivo PK Studies :

- Dose Administration : Oral (10–50 mg/kg) and intravenous (2–5 mg/kg) dosing in rodent models. Plasma samples collected at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .

- LC-MS/MS Analysis : Quantifies compound levels using a deuterated internal standard. Calculate AUC, t₁/₂, and bioavailability .

- Toxicology : Apply OECD guidelines for acute toxicity (LD50 determination) and 28-day repeated-dose studies .

Q. How can crystallography and advanced imaging elucidate the compound’s mechanism of action?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Resolve the chromenone ring’s dihedral angle with the methoxyphenyl group to assess planarity, which influences intercalation with DNA or enzyme active sites .

- Cryo-EM : Visualize compound-enzyme complexes (e.g., topoisomerase II) at near-atomic resolution to identify binding pockets .

- Fluorescence Microscopy : Tag the compound with a fluorophore (e.g., BODIPY) to track cellular uptake and sublocalization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.